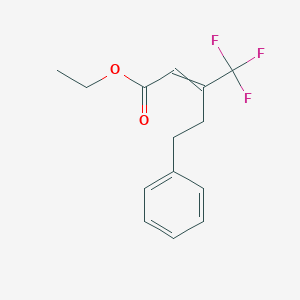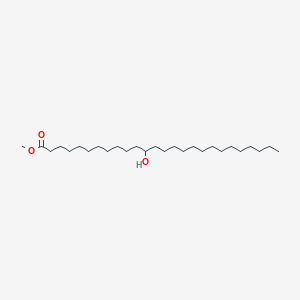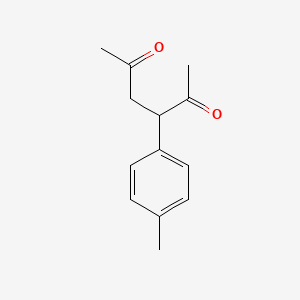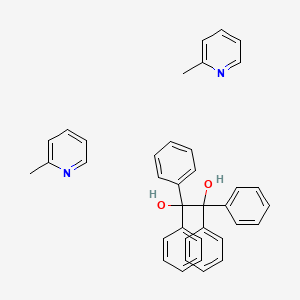![molecular formula C14H20O4S2 B14226015 [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol CAS No. 828921-09-1](/img/structure/B14226015.png)
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with a trimethoxyphenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting dithiane intermediate is then subjected to a Grignard reaction with formaldehyde to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran
Catalyst: Boron trifluoride etherate
Reagents: 3,4,5-trimethoxybenzaldehyde, 1,3-propanedithiol, formaldehyde, magnesium, and anhydrous ether
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: Crystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
化学反応の分析
Types of Reactions
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The dithiane ring can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, acetone
Reduction: Lithium aluminum hydride, ether
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide
Major Products
Oxidation: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]carboxylic acid
Reduction: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in studies investigating the biological activity of dithiane-containing compounds, including their interactions with enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The dithiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
- [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde
Uniqueness
[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is unique due to the presence of both a trimethoxyphenyl group and a dithiane ring, which confer distinct chemical and biological properties
特性
CAS番号 |
828921-09-1 |
|---|---|
分子式 |
C14H20O4S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C14H20O4S2/c1-16-11-7-10(8-12(17-2)13(11)18-3)14(9-15)19-5-4-6-20-14/h7-8,15H,4-6,9H2,1-3H3 |
InChIキー |
DGKFSOPQRWRZGO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)


![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)





